3-Penten-2-one, 4-bromo-
Description
4-Bromo-3-penten-2-one (CAS: 872885-28-4) is a brominated derivative of 3-penten-2-one, with the molecular formula C₅H₆BrF₃O and a molecular weight of 283.085 g/mol . Its structure includes a bromine atom at the 4-position, a trifluoromethyl group at the 5-position, and a cyclopentenyl substituent, making it distinct from simpler analogs like 3-penten-2-one (C₅H₈O, MW: 84.1164 g/mol) .
Properties
CAS No. |
80356-20-3 |
|---|---|
Molecular Formula |
C5H7BrO |
Molecular Weight |
163.01 g/mol |
IUPAC Name |
4-bromopent-3-en-2-one |
InChI |
InChI=1S/C5H7BrO/c1-4(6)3-5(2)7/h3H,1-2H3 |
InChI Key |
SFEGAWKULWWXCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 3-Penten-2-one: One common method to prepare 3-Penten-2-one, 4-bromo- involves the bromination of 3-Penten-2-one. This reaction typically uses bromine (Br2) as the brominating agent in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Penten-2-one, 4-bromo- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).
Addition Reactions: The compound can participate in addition reactions with halogens (e.g., Br2, Cl2) to form dihalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and sodium thiolate (NaSR) for thiolation.
Addition Reactions: Bromine (Br2) or chlorine (Cl2) in solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) are used for halogen addition reactions.
Major Products Formed:
Scientific Research Applications
Chemistry:
Organic Synthesis: 3-Penten-2-one, 4-bromo- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Studies: The compound is used in biochemical research to study enzyme-catalyzed reactions involving halogenated substrates.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Structural and Electronic Properties
3-Penten-2-One vs. 4-Penten-2-One :
- 3-Penten-2-one has a smaller HOMO-LUMO gap (by 1.12 eV) than 4-penten-2-one due to enhanced p-electron delocalization across the α,β-unsaturated carbonyl system . Both isomers exhibit similar polarizability due to identical atomic compositions and molecular sizes .
- Impact of Bromination : Bromine substitution in 4-bromo-3-penten-2-one introduces electronegative and steric effects, likely increasing the HOMO-LUMO gap compared to the parent compound. This reduces electron mobility but enhances electrophilic reactivity at the carbonyl group .
- Criegee Intermediates: 3-Penten-2-one oxide, a Criegee intermediate (CI), exhibits extended π-conjugation, shifting its first π→π* transition to longer wavelengths (~50 nm) compared to simpler CIs like CH₃CHOO .
Reactivity and Chemical Behavior
Bromination Reactions :
- Biological Activity: 3-Penten-2-one’s α,β-unsaturated carbonyl group enables anti-inflammatory activity by inducing heme oxygenase-1 (HO-1) in macrophages, unlike 2-pentanone or 2-pentene, which lack this conjugated system . Bromination may modulate cytotoxicity or HO-1 induction efficiency due to altered electrophilicity .
Physical and Thermodynamic Properties
- Volatility and Flavor Contributions: 3-Penten-2-one contributes a fruity aroma in roasted coffee, while 4-methyl-3-penten-2-one (CAS: 141-79-7) exhibits a boiling point of 220.3 K and is used in flavor chemistry .
Thermodynamic Data :
Data Tables
Table 1: Molecular and Electronic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | HOMO-LUMO Gap (eV) | Key Substituents |
|---|---|---|---|---|
| 3-Penten-2-one | C₅H₈O | 84.1164 | 1.12 (smaller) | α,β-unsaturated carbonyl |
| 4-Penten-2-one | C₅H₈O | 84.1164 | 2.24 | Isolated carbonyl |
| 4-Bromo-3-penten-2-one | C₅H₆BrF₃O | 283.085 | N/A | Br, CF₃, cyclopentenyl |
Research Findings and Implications
- Atmospheric Relevance : 3-Penten-2-one oxide, a five-carbon CI, decays to OH radicals, impacting tropospheric ozone formation. Brominated derivatives may alter reaction pathways due to heavier halogen atoms .
- Synthetic Utility : Bromination of 3-penten-2-one introduces sites for further functionalization, enabling access to complex molecules like spin-labeling reagents (e.g., brominated pyrroline derivatives) .
- Biological Modulation : The α,β-unsaturated carbonyl motif in 3-penten-2-one is critical for anti-inflammatory activity; bromination may enhance or reduce this effect depending on substituent positioning .
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